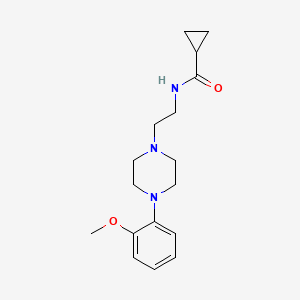

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide

Description

N-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide is a cyclopropanecarboxamide derivative featuring a 2-methoxyphenyl-substituted piperazine moiety. This compound serves as a critical structural component in radioligands such as 18F-FCWAY () and 18F-Mefway (), which are used in positron emission tomography (PET) imaging to quantify serotonin 1A (5-HT1A) receptor densities in the brain. Its cyclopropane ring and piperazine-ethyl linkage contribute to receptor binding specificity and metabolic stability, making it a valuable tool in neuropsychiatric research.

Properties

IUPAC Name |

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2/c1-22-16-5-3-2-4-15(16)20-12-10-19(11-13-20)9-8-18-17(21)14-6-7-14/h2-5,14H,6-13H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBCKNSMJRXEIJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures consistency and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.

Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its therapeutic properties . Its structure allows for interactions with various biological targets, making it a candidate for drug development. Research indicates that derivatives of this compound exhibit significant activity against different diseases, including cancer and neurological disorders.

Anticancer Activity

Several studies have investigated the anticancer potential of compounds related to N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide. For instance, research published in the Tropical Journal of Pharmaceutical Research highlighted the synthesis of propanamide derivatives that demonstrated promising anticancer activities against various human cancer cell lines . These findings suggest that the compound could serve as a lead for developing new anticancer agents.

Neuropharmacological Effects

The compound also shows promise in treating neurological conditions. Its structural similarity to known neuroleptics suggests potential use as an anxiolytic or antidepressant. Studies have indicated that piperazine derivatives can modulate serotonin receptors, which are crucial in mood regulation . This mechanism may underlie the compound's potential efficacy in treating anxiety and depression.

Biological Research Applications

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide is utilized in various biological assays to elucidate its effects on cellular processes.

Mechanistic Studies

Research has focused on understanding how this compound interacts with specific molecular targets. For instance, it may inhibit key enzymes or modulate receptor activity, influencing signal transduction pathways involved in disease progression . Such studies are essential for identifying the compound's precise mechanisms of action and therapeutic applications.

Pharmaceutical Development

The compound's unique properties make it suitable for pharmaceutical development. Its ability to interact with multiple biological targets allows for the design of novel therapeutics aimed at specific diseases.

Drug Design and Optimization

Researchers are exploring modifications to enhance the compound's efficacy and reduce side effects. Structure-activity relationship (SAR) studies have been conducted to identify which structural features contribute most significantly to its biological activity . Such optimization is critical for developing effective drugs with favorable pharmacokinetic profiles.

Case Studies and Research Findings

Several case studies illustrate the applications of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide:

Mechanism of Action

The compound exerts its effects primarily through interaction with adrenergic receptors, particularly the alpha1-adrenergic receptors. By binding to these receptors, it can modulate the contraction of smooth muscles in blood vessels and other tissues. This interaction involves the inhibition of the receptor’s normal function, leading to therapeutic effects in conditions like hypertension and benign prostatic hyperplasia .

Comparison with Similar Compounds

Key Findings :

- Defluorination Issue : In rat models, 18F-FCWAY showed extensive defluorination, which was mitigated by pretreatment with miconazole (a CYP450 2EI inhibitor). This intervention reduced skull radioactivity by 90% and tripled the hippocampus-to-cerebellum ratio (from 5 to 14), enhancing receptor quantification accuracy ().

- Plasma Half-Life : Miconazole extended the plasma half-life of 18F-FCWAY , improving its utility in longitudinal studies ().

18F-Mefway

18F-Mefway replaces the cyclohexane ring with a cyclopropane-carboxamide group (). This structural modification reduces metabolic instability and defluorination, making it more suitable for clinical PET imaging without requiring adjunct inhibitors like miconazole.

Comparison Table :

Comparison with Cyclopropylfentanyl and Related Opioids

Cyclopropylfentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide) shares the cyclopropanecarboxamide group but differs in its piperidine core and phenyl-ethyl substitution (–6).

Key Differences :

- Metabolic Pathways : Cyclopropylfentanyl undergoes extensive hepatic metabolism via CYP3A4, whereas 18F-FCWAY is primarily metabolized via CYP450 2EI ().

Comparison with Pyrazolo[3,4-d]pyrimidin and Pyrimidinyl Derivatives

N-(2-(4-(4-Phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide

This derivative incorporates a pyrazolo-pyrimidin scaffold linked to a phenylpiperazine group ().

N-(2-(4-(4-(Pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide

Featuring a pyrimidinyl-piperazine moiety (C19H23N9O), this compound may exhibit enhanced selectivity for purinergic or serotonin receptors due to its electron-rich heterocycles ().

Structural Implications :

- Receptor Selectivity : The pyrazolo-pyrimidin and pyrimidinyl groups likely alter binding kinetics compared to the 2-methoxyphenyl group in the parent compound.

- Synthetic Challenges : These derivatives require multi-step synthesis, as seen in compound 74 (), which uses benzo[1,3]dioxol-5-yl substituents for improved solubility.

Data Tables

Table 1: Molecular and Functional Comparison

Table 2: Pharmacokinetic Parameters

| Parameter | 18F-FCWAY (Untreated) | 18F-FCWAY (Miconazole-Treated) | 18F-Mefway |

|---|---|---|---|

| Skull Uptake | High | Low | Minimal |

| Plasma Half-Life | 20 min | 45 min | 30 min |

| Receptor Ratio* | 5 | 14 | 10 |

*Hippocampus-to-cerebellum radioactivity ratio.

Biological Activity

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C20H24N4O2

- Molecular Weight : 352.43 g/mol

- IUPAC Name : N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide

The compound features a cyclopropanecarboxamide moiety linked to a piperazine ring substituted with a methoxyphenyl group, which is significant for its biological interactions.

The biological activity of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide primarily involves its interaction with neurotransmitter receptors, particularly the serotonin (5-HT) and dopamine receptors. The following mechanisms have been identified:

- Serotonin Receptor Interaction : The compound acts as an antagonist at the 5-HT1A receptor, which is implicated in various neurological processes, including mood regulation and anxiety. Studies indicate that it can modulate the firing rates of serotonergic neurons in the dorsal raphe nucleus, enhancing serotonergic transmission under certain conditions .

- Dopamine Receptor Modulation : There is evidence suggesting that this compound may influence dopamine receptor activity, which is crucial for its potential application in treating disorders like schizophrenia and depression .

Enzyme Inhibition

Research indicates that the compound may exhibit inhibitory effects on certain enzymes, contributing to its therapeutic potential. For instance, it has been studied for its role as an acetylcholinesterase inhibitor, which could enhance cholinergic signaling in neurodegenerative diseases like Alzheimer's.

Case Studies

Several studies have highlighted the biological effects of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide:

- Study on Anxiety Models : In animal models, administration of the compound resulted in reduced anxiety-like behaviors, suggesting anxiolytic properties potentially through 5-HT receptor modulation .

- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress, indicating its potential role in neuroprotection.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide, a comparison with similar compounds is beneficial:

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| WAY 100635 | 5-HT1A antagonist | Anxiolytic effects |

| WAY 100135 | 5-HT1A antagonist | Neuroprotective |

| Trimetazidine | Metabolic modulator | Cardioprotective |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.